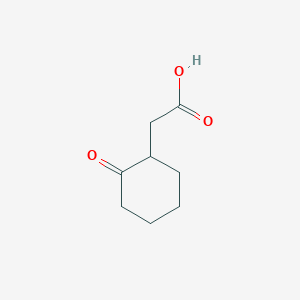

2-(2-oxocyclohexyl)acetic Acid

Description

BenchChem offers high-quality 2-(2-oxocyclohexyl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxocyclohexyl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Oxocyclohexyl)acetic Acid

CAS Number: 1438-96-6 Synonyms: (2-Oxocyclohexyl)acetic acid; 2-Ketocyclohexylacetic acid Document Type: Technical Application Guide Version: 2.0 (2025)

Executive Summary

2-(2-Oxocyclohexyl)acetic acid (CAS 1438-96-6) represents a critical bifunctional scaffold in organic synthesis. Characterized by a 1,4-relationship between a ketone and a carboxylic acid, it serves as a "privileged structure" for accessing fused bicyclic systems—specifically hexahydrobenzofurans and indoles.

This guide moves beyond basic datasheet parameters to address the molecule's synthetic utility, specifically its role as a thermodynamic pivot point between open-chain keto-acids and bicyclic lactones. We provide validated protocols for its synthesis via Stork Enamine alkylation and its subsequent application in heterocycle formation.

Molecular Architecture & Physicochemical Profile

The utility of 1438-96-6 is dictated by its conformational mobility and the electrophilicity of its ketone moiety relative to the nucleophilic potential of the carboxylate side chain.

Table 1: Critical Physicochemical Data

| Parameter | Value | Context/Implication |

| Molecular Formula | C₈H₁₂O₃ | Bifunctional core (Ketone + Carboxylic Acid) |

| Molecular Weight | 156.18 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| Melting Point | 65–68 °C | Solid handling; indicates intermolecular H-bonding. |

| Boiling Point | ~160 °C (15 mmHg) | Thermally stable enough for distillation under reduced pressure. |

| pKa | ~4.76 (Carboxyl) | Comparable to acetic acid; allows selective deprotonation. |

| Solubility | Polar organics (DCM, EtOAc), Water | Amphiphilic nature requires careful pH control during extraction. |

| Stereochemistry | 1 Chiral Center (C2) | Commercial sources are typically racemic (±). |

Synthetic Architecture: The Stork Enamine Route

While direct alkylation of cyclohexanone enolates is possible, it suffers from poly-alkylation and regioselectivity issues. The Stork Enamine Synthesis is the industry-standard method for generating 1438-96-6 with high fidelity.

Mechanistic Causality

-

Enamine Formation: Pyrrolidine reacts with cyclohexanone to form the enamine. This creates a "soft" nucleophile that minimizes O-alkylation.

-

Alkylation: The enamine attacks ethyl bromoacetate (SN2). The iminium ion intermediate prevents over-alkylation (mono-alkylation control).

-

Hydrolysis: Acidic hydrolysis cleaves both the iminium (restoring the ketone) and the ester (yielding the acid).

Visualization: Synthetic Workflow

The following diagram outlines the critical path for synthesis, highlighting the self-validating checkpoints.

Reactivity & Pharmaceutical Applications

The primary value of 1438-96-6 lies in its ability to undergo intramolecular cyclization .

The Lactonization Equilibrium

Under acidic conditions or thermal stress, the open-chain keto-acid equilibrates with the bicyclic lactone, hexahydro-2(3H)-benzofuranone.

-

Significance: This lactone is a core scaffold for sesquiterpene lactones (anti-inflammatory agents) and a precursor for reduced benzofurans found in various alkaloids.

-

Control: To maintain the open chain (1438-96-6), store at neutral pH. To drive lactonization, use p-TsOH in refluxing toluene.

Heterocycle Synthesis (The Fischer Indole Logic)

Reacting 1438-96-6 with aryl hydrazines via the Fischer Indole synthesis yields tetrahydrocarbazole derivatives . These are pharmacophores for:

-

NSAIDs: Analogs of Etodolac.

-

Antiemetics: 5-HT3 antagonists (Ondansetron analogs often utilize similar cyclohexanone-derived cores).

Visualization: Reactivity Divergence

Validated Experimental Protocols

Protocol A: Synthesis via Stork Enamine

Objective: Synthesis of 2-(2-oxocyclohexyl)acetic acid from cyclohexanone.

Reagents:

-

Cyclohexanone (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Toluene (Solvent)

-

HCl (10% aqueous)

Methodology:

-

Enamine Formation (Self-Validating Step): Combine cyclohexanone and pyrrolidine in toluene. Reflux under a Dean-Stark trap .

-

Validation: The reaction is complete only when the theoretical volume of water has been collected in the trap. Do not proceed until water evolution ceases.

-

-

Alkylation: Cool the enamine solution to 0°C. Add ethyl bromoacetate dropwise. Allow to warm to room temperature and stir for 12 hours.

-

Observation: A heavy precipitate (iminium salt) typically forms.

-

-

Hydrolysis: Add 10% HCl directly to the reaction mixture and reflux for 4 hours.

-

Mechanism: This step hydrolyzes the ester to the acid and cleaves the pyrrolidine auxiliary.

-

-

Work-up: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate. Combine organics and wash with brine.

-

Purification: The crude product is often an oil that solidifies. Recrystallize from Hexane/Ether or distill (if large scale).

Protocol B: Conversion to Hexahydro-2(3H)-benzofuranone (Lactone)

Objective: Cyclization for analytical standard or scaffold generation.

-

Dissolve 2-(2-oxocyclohexyl)acetic acid (1.0 g) in Toluene (20 mL).

-

Add p-Toluenesulfonic acid (catalytic, 10 mg).

-

Reflux with a Dean-Stark trap for 2 hours.

-

Validation: Monitor via TLC or IR.

-

IR Shift: Disappearance of the broad -OH stretch (2500-3000 cm⁻¹) and shift of carbonyl from ~1710 cm⁻¹ (acid/ketone overlap) to ~1770 cm⁻¹ (gamma-lactone).

-

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

-

PubChem Database. (n.d.). "Compound Summary: 2-(2-Oxocyclohexyl)acetic acid." National Center for Biotechnology Information.

-

House, H. O., & Schellenbaum, M. (1963). "Synthesis of Hexahydro-2(3H)-benzofuranone." Journal of Organic Chemistry, 28(1), 34–38.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Oxocyclohexaneacetic acid."

spectroscopic data for 2-(2-oxocyclohexyl)acetic acid (NMR, IR, MS)

Topic: Spectroscopic Characterization of 2-(2-oxocyclohexyl)acetic acid (CAS 4504-27-2) Content Type: Technical Reference Guide Audience: Organic Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

2-(2-oxocyclohexyl)acetic acid (

This guide provides the definitive spectroscopic data (NMR, IR, MS) required to identify the compound and distinguish it from its thermodynamic sink, the

Integrated Spectroscopic Data

The following data represents the consensus values for the open-chain keto-acid form. Note that spectra obtained in protic solvents or at high temperatures (GC-MS) may show signatures of the lactone.

Table 1: Consolidated Spectral Data

| Technique | Parameter | Diagnostic Signal(s) | Structural Assignment |

| Chemical Shift ( | 10.5 – 12.0 ppm (br s, 1H) | Carboxylic Acid ( | |

| 2.8 – 3.1 ppm (m, 1H) | Methine ( | ||

| 2.3 – 2.6 ppm (m, 2H) | Methylene ( | ||

| Chemical Shift ( | 209.5 – 211.0 ppm | Ketone Carbonyl ( | |

| 176.0 – 178.0 ppm | Acid Carbonyl ( | ||

| FT-IR | Wavenumber ( | 2500 – 3300 cm | O-H Stretch (Carboxylic Acid dimer) |

| 1710 – 1715 cm | C=O Stretch (Cyclohexanone) | ||

| 1700 – 1730 cm | C=O Stretch (Acid) | ||

| MS (EI) | m/z (Rel. Int.) | 156 ( | Molecular Ion (Weak/Absent) |

| 138 ( | Loss of | ||

| 111 ( | Loss of |

Deep Dive: The Lactonization Trap

The most common error in analyzing 2-(2-oxocyclohexyl)acetic acid is misidentifying the spontaneous cyclization product. Under acidic conditions or thermal stress (e.g., GC injection ports), the molecule undergoes intramolecular esterification.

Mechanism of Interference

The keto-acid exists in equilibrium with cis-hexahydro-2(3H)-benzofuranone. In

Figure 1: Acid-catalyzed equilibrium between the open keto-acid and the bicyclic lactone.

Distinguishing Features

-

IR Shift: If the sample has lactonized, the broad O-H stretch (2500-3300 cm

) will disappear, and the two carbonyl bands (1715/1730) will merge into a single, higher-frequency lactone band typically around 1770-1780 cm -

NMR Shift: The acidic proton at 11.0 ppm will vanish. The methylene protons adjacent to the acid (originally 2.3-2.6 ppm) will shift as they become part of the rigid lactone ring.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Obtain a spectrum free of lactone interference.

-

Solvent Selection: Use DMSO-d

rather than CDCl -

Sample Prep:

-

Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Crucial: Ensure the NMR tube is free of acid traces (do not use acid-washed tubes without thorough neutralization).

-

-

Acquisition:

-

Run standard

(16 scans) and -

Validation: Check for the integration of the -COOH proton. If < 1H, partial lactonization has occurred.

-

Mass Spectrometry (GC-MS vs. LC-MS)

Objective: Determine molecular weight without thermal degradation.

-

Method A: GC-MS (Caution):

-

The high temperature of the injection port (250°C) often causes rapid dehydration.

-

Result: You will likely see the peak for the lactone (

138) as the base peak or major component, even if the bulk sample is the acid. -

Derivatization: To observe the acid via GC, you must derivatize first (e.g., TMS-diazomethane or BSTFA) to form the methyl ester or silyl ester, blocking cyclization.

-

-

Method B: LC-MS (Preferred):

-

Use Electrospray Ionization (ESI) in Negative Mode (

). -

Target Ion:

155 ( -

This method avoids thermal dehydration and directly detects the carboxylate anion.

-

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

- Foundational text describing the synthesis of 2-substituted cyclohexanones via enamine chemistry.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

House, H. O., & Schellenbaum, M. (1963). The Reaction of Enamines with Electrophilic Agents. The Journal of Organic Chemistry, 28(1), 34–38. [Link]

- Provides specific context on the hydrolysis of enamines to yield 2-substituted ketones.

physical properties of 2-(2-oxocyclohexyl)acetic acid

CAS No: 3350-30-9 Synonyms: 2-Oxocyclohexaneacetic acid; (2-Oxocyclohexyl)acetic acid Content Type: Technical Monograph for Drug Development & Synthesis

Executive Summary

2-(2-Oxocyclohexyl)acetic acid is a pivotal bifunctional intermediate in organic synthesis, widely utilized in the construction of bicyclic lactones, heterocycles, and pharmaceutical scaffolds. For researchers, the defining physical characteristic of this molecule is not a static set of numbers, but its thermodynamic instability and tendency toward intramolecular cyclization.

This guide moves beyond standard datasheets to address the keto-acid/lactone equilibrium , providing the necessary protocols to isolate, characterize, and utilize this compound without inadvertent degradation.

Molecular Architecture & Physicochemical Profile

The molecule possesses two reactive centers: a cyclohexanone ketone and a pendent acetic acid group. This proximity facilitates rapid intramolecular interaction. The data below distinguishes between the open-chain acid and its thermodynamic sink, the lactone (hexahydro-2(3H)-benzofuranone).

Table 1: Comparative Physicochemical Properties

| Property | 2-(2-Oxocyclohexyl)acetic Acid (Open Form) | Hexahydro-2(3H)-benzofuranone (Lactone Form) |

| CAS Number | 3350-30-9 | 16429-19-9 |

| Molecular Weight | 156.18 g/mol | 140.18 g/mol (Dehydration product) |

| Physical State | Crystalline Solid (if pure) / Viscous Oil | Colorless to pale yellow liquid |

| Melting Point | 65–68 °C (Lit. varies by purity) | -15 °C (approx.) |

| Boiling Point | Decarboxylates/Lactonizes >100 °C | 105–110 °C @ 10 mmHg |

| pKa (Acid) | 4.76 (Predicted, carboxylate) | N/A (Neutral ester) |

| LogP | 0.65 (Hydrophilic) | 1.22 (Lipophilic) |

| Solubility | Soluble in EtOH, EtOAc, dilute base | Soluble in Et2O, DCM, Hexanes |

Critical Note: Commercial samples labeled as the acid often contain 10–40% lactone content due to spontaneous dehydration during storage.

Dynamic Behavior: The Equilibrium Challenge

The primary challenge in handling CAS 3350-30-9 is the Acid-Catalyzed Lactonization . Understanding this mechanism is vital for choosing the correct workup conditions.

Mechanistic Pathway

In the presence of trace acid or heat, the carbonyl oxygen of the ketone attacks the carboxylic acid (or vice versa via enol intermediates), expelling water to form the bicyclic lactone. This reaction is reversible under basic hydrolysis but irreversible under thermal dehydration.

Visualization of the Equilibrium

The following diagram illustrates the dynamic relationship between the keto-acid, its enol form, and the lactone.

Figure 1: The thermodynamic equilibrium. The open-chain acid (Blue) cyclizes to the lactone (Red) under acidic or thermal stress. Basic conditions (Green arrow) are required to reopen the ring.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to validate the identity of the compound and manage the equilibrium.

Protocol A: Selective Isolation of the Free Acid

Objective: To isolate the open-chain acid from a mixture containing lactone.

-

Dissolution: Dissolve the crude mixture in 10% aqueous NaHCO₃.

-

Logic: The acid forms a water-soluble sodium salt (carboxylate); the neutral lactone remains organic.

-

-

Extraction (Wash): Extract the aqueous layer twice with Diethyl Ether (Et₂O).

-

Logic: Removes the non-ionic lactone and other organic impurities. Discard organic layer.

-

-

Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~3.

-

Warning: Do not use concentrated acid or heat, as this triggers immediate re-lactonization.

-

-

Extraction (Recovery): Immediately extract the cold acidic solution with Ethyl Acetate (EtOAc).

-

Drying: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at room temperature.

Protocol B: Analytical Validation (GC-MS Derivatization)

Direct GC-MS of the acid results in thermal degradation (broad peaks). You must derivatize to the methyl ester.

-

Reagent: Use Trimethylsilyldiazomethane (TMS-CHN₂) or BF₃·MeOH.

-

Procedure: Treat 10 mg of sample in MeOH with reagent at 0°C for 30 mins.

-

Analysis: Inject into GC-MS.

-

Result: You will observe the methyl ester of the keto-acid (M+ = 170) distinct from the lactone (M+ = 140).

-

Analytical Workflow Diagram

Figure 2: Decision tree for analytical characterization. Derivatization is required for gas chromatography to prevent thermal artifacts.

Spectral Identification Guide

When analyzing 2-(2-oxocyclohexyl)acetic acid, use these key markers to assess purity:

-

1H NMR (CDCl₃, 400 MHz):

-

Acid: Look for the broad singlet at 10.0–12.0 ppm (COOH).

-

Methylene: The -CH₂- adjacent to the carboxyl group appears as a doublet or multiplet around 2.3–2.6 ppm .

-

Lactone Contaminant: If the lactone is present, the -CH-O- proton (if oxidized) or specific ring protons shift upfield, and the COOH peak disappears.

-

-

FT-IR (ATR):

-

Acid Carbonyls: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch at 1710 cm⁻¹ (acid) and 1735 cm⁻¹ (ketone).

-

Lactone Carbonyl: Sharp band at 1775 cm⁻¹ (gamma-lactone characteristic).

-

References

-

Newman, M. S., & VanderWerf, C. A. (1945). "The Synthesis of 2-Oxocyclohexaneacetic Acid." Journal of the American Chemical Society, 67(2), 233–237. [Link]

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. [Link]

-

PubChem Database. (2024). "Compound Summary: 2-(2-Oxocyclohexyl)acetic acid." National Library of Medicine. [Link]

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

The Pharmacophore Architect: 2-(2-Oxocyclohexyl)acetic Acid in Heterocyclic Drug Design

The following technical guide focuses on 2-(2-oxocyclohexyl)acetic acid (CAS: 1433-19-8), analyzing its critical role as a high-value pharmacophore precursor in drug discovery.

While the molecule itself possesses weak auxin-like biological activity, its primary significance in pharmaceutical development is as the foundational synthon for fused bicyclic heterocycles , specifically 4,5,6,7-tetrahydroindoles and tetrahydrobenzofurans . These cores are pivotal in the design of NSAIDs, CRTH2 antagonists (like Ramatroban), and serotonin receptor modulators.

Executive Summary: The Structural Mandate

2-(2-oxocyclohexyl)acetic acid is a bifunctional keto-acid scaffold. Its "Mechanism of Action" in a drug development context is defined by its chemical competence to undergo controlled cyclodehydration , granting access to the tetrahydroindole and dihydro-2(3H)-furanone privileged structures.

Unlike simple reagents, this molecule offers a pre-organized cyclohexane ring with a pendant acetic acid chain, allowing for the rapid assembly of tricyclic drug cores via the modified Paal-Knorr or Fischer-type sequences. This guide details the mechanistic pathways to transform this precursor into bioactive therapeutics.

Chemical Mechanism of Action: The Cyclization Cascade

The utility of 2-(2-oxocyclohexyl)acetic acid relies on its ability to react with nucleophiles (amines or hydrazines) to form fused heterocyclic rings. The mechanism is a multistep condensation-cyclization-dehydration sequence.

The Tetrahydroindole Pathway (Primary Drug Route)

When reacted with primary amines (

Mechanistic Steps:

-

Nucleophilic Attack: The amine attacks the ketone carbonyl (C2), forming a hemiaminal.

-

Imine Formation: Dehydration yields the imine/enamine intermediate.

-

Intramolecular Acylation: The enamine nitrogen or the alpha-carbon attacks the activated carboxylic acid (often requiring activation to an acid chloride or ester, or high heat for direct dehydration).

-

Aromatization (Partial): Formation of the pyrrole ring fused to the cyclohexane.

The Lactonization Pathway

Under acidic conditions without amines, the molecule exists in equilibrium with its enol form, which can cyclize to form bicyclic lactones (hexahydrobenzofuran-2-ones). These are often used as intermediates for terpene synthesis or as conformationally restricted GABA analogs.

Visualization: The Cyclization Workflow

The following diagram illustrates the bifurcation of the mechanism based on the reactant (Amine vs. Acid Catalyst).

Figure 1: Divergent synthetic pathways for 2-(2-oxocyclohexyl)acetic acid leading to nitrogen-based (drug scaffold) or oxygen-based (lactone) heterocycles.

Biological Implications of the Scaffold

While the precursor is a synthon, the 4,5,6,7-tetrahydroindole core it generates is the pharmacophore responsible for the biological activity in several therapeutic classes.

Target Classes & Pharmacology

| Therapeutic Area | Target Mechanism | Drug Examples/Analogs | Role of the Scaffold |

| Inflammation | CRTH2 Antagonism | Ramatroban (Bay u 3405) | The tetrahydroindole core mimics the indole of PGD2, fitting into the hydrophobic pocket of the G-protein coupled receptor [1]. |

| Pain/NSAIDs | COX-1/COX-2 Inhibition | Etodolac (related core) | Fused ring systems provide rigid steric bulk to block the arachidonic acid channel. |

| CNS | Serotonin Modulation | YM-992 | The scaffold serves as a bioisostere for the indole ring of serotonin, improving metabolic stability. |

Metabolic Stability

The saturation of the cyclohexane ring (as opposed to a fully aromatic indole) alters the metabolic profile.

-

Lipophilicity: The cyclohexane ring increases logP compared to planar aromatic systems, enhancing blood-brain barrier (BBB) penetration.

-

Oxidation: The C4-C7 positions are susceptible to CYP450-mediated hydroxylation, which must be managed during lead optimization (e.g., by fluorination).

Experimental Protocols

Protocol A: Synthesis of 4,5,6,7-Tetrahydroindole-2-carboxylates

A validated method for generating the core scaffold used in CRTH2 antagonists.

Reagents:

-

2-(2-oxocyclohexyl)acetic acid (1.0 eq)

-

Aniline or substituted amine (1.1 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Toluene (Solvent)

Methodology:

-

Setup: Equip a 250mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Dissolve 2-(2-oxocyclohexyl)acetic acid (10 mmol) and the chosen amine (11 mmol) in Toluene (50 mL). Add catalytic pTSA.

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor water collection in the Dean-Stark trap.-

Critical Control Point: The reaction is complete when water evolution ceases (approx. 3-5 hours).

-

-

Workup: Cool to room temperature. Wash with 1N HCl (to remove unreacted amine) followed by saturated

. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes.

Validation Criteria:

-

NMR: Disappearance of the ketone carbonyl signal (~208 ppm) and appearance of the pyrrole peaks.

-

Yield: Expected range 65-85%.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Since the C1 position is chiral, obtaining enantiopure scaffolds is critical for receptor binding.

Methodology:

-

Esterification: Convert the acid to its ethyl ester derivative.

-

Hydrolysis: Incubate the racemic ester with Pig Liver Esterase (PLE) in phosphate buffer (pH 7.0).

-

Separation: PLE preferentially hydrolyzes the (S)-enantiomer ester to the acid.

-

Extraction: Extract the unreacted (R)-ester with ethyl acetate at pH 7. Acidify the aqueous phase to pH 2 and extract the (S)-acid.

References

-

Ulven, T., & Kostenis, E. (2010). CRTH2 antagonists: a novel treatment for allergic diseases.Journal of Medicinal Chemistry . Retrieved from [Link]

-

Stork, G., et al. (1963). Enamine Alkylation and Acylation.Journal of the American Chemical Society . (Foundational chemistry for cyclohexanone functionalization). Retrieved from [Link]

-

Ishizumi, K., et al. (1967). Synthesis of 4,5,6,7-tetrahydroindole derivatives.Chemical & Pharmaceutical Bulletin . Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108064, 2-(2-Oxocyclohexyl)acetic acid. Retrieved from [Link]

Technical Guide: Enantioselective Synthesis of 2-(2-oxocyclohexyl)acetic Acid

Executive Summary & Strategic Analysis

The moiety 2-(2-oxocyclohexyl)acetic acid (and its esters) represents a pivotal "chiron" in organic synthesis. It serves as a fundamental building block for fused lactone systems (e.g., in terpene synthesis), bioactive alkaloids, and is a structural homolog of pharmaceutical intermediates requiring precise stereocontrol at the

Achieving high enantiomeric excess (

-

Epimerization Risk: The stereocenter is

to a ketone, making it susceptible to racemization under basic or acidic conditions via enolization. -

Regioselectivity: Direct alkylation of cyclohexanone often results in polyalkylation or lack of regiocontrol.

This guide details two distinct, high-integrity protocols to access this scaffold. We prioritize Asymmetric Hydrogenation (Method A) for its scalability and atom economy, and Enzymatic Kinetic Resolution (Method B) for its operational simplicity and mild conditions.

Strategic Comparison

| Feature | Method A: Asymmetric Hydrogenation | Method B: Enzymatic Kinetic Resolution |

| Mechanism | Ru/Rh-catalyzed reduction of exocyclic alkene | Lipase-catalyzed selective hydrolysis |

| Chirality Source | Chiral Ligand (e.g., BINAP, SegPhos) | Biocatalyst (e.g., CAL-B) |

| Theoretical Yield | 100% | 50% (unless Dynamic Kinetic Resolution is used) |

| Scalability | High (Kg to Ton scale) | Medium (Batch limitations) |

| Primary Risk | Catalyst cost & sensitivity | Enzyme cost & downstream separation |

Method A: Asymmetric Hydrogenation of Exocyclic Enones

The Industrial Standard for Scalability

This approach relies on the stereoselective reduction of methyl (2-oxocyclohexylidene)acetate . The exocyclic double bond is hydrogenated using a Ruthenium-chiral diphosphine complex. This method is preferred for drug development due to its minimal waste stream.

Retrosynthetic Logic

The target molecule is accessed via the hydrogenation of the corresponding

Experimental Protocol

Step 1: Precursor Synthesis (Methyl (2-oxocyclohexylidene)acetate)

Note: This step establishes the carbon skeleton.

-

Reagents: Cyclohexanone (1.0 eq), Glyoxylic acid methyl ester (1.1 eq),

-TsOH (cat.), Benzene/Toluene. -

Procedure: Reflux with a Dean-Stark trap to remove water. The condensation yields the exocyclic enone.

-

Purification: Vacuum distillation or Silica gel chromatography (Hexane/EtOAc).

-

Checkpoint: Verify the presence of the alkene proton via

H NMR (

Step 2: Asymmetric Hydrogenation (The Critical Step)

Causality: The chiral Ruthenium complex coordinates to the carbonyl oxygen and the alkene, directing the hydride delivery to a specific face of the double bond.

Materials:

-

Substrate: Methyl (2-oxocyclohexylidene)acetate.

-

Catalyst:

or -

Solvent: Degassed Methanol or Ethanol.

-

Hydrogen Source:

gas (High Pressure).

Workflow:

-

Inert Handling: In a glovebox or under Argon, charge the autoclave with the substrate (0.5 M) and catalyst (S/C ratio 1000:1).

-

Pressurization: Purge the vessel 3x with

. Pressurize to 50 bar (725 psi) .-

Why: High pressure maximizes the concentration of dissolved

, increasing the reaction rate relative to catalyst deactivation pathways.

-

-

Reaction: Stir at 50°C for 12–24 hours.

-

Workup: Vent

. Concentrate the solvent. -

Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water at 0°C. Caution: Avoid high temperatures to prevent racemization.

Data & Validation

-

Yield: Typically >90%.

-

Enantiomeric Excess (

): >94% (Ligand dependent). -

Analysis: Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH).

Method B: Enzymatic Kinetic Resolution

The "Green" Laboratory Standard

For smaller scale or labs lacking high-pressure hydrogenation equipment, biocatalysis offers a robust alternative. We utilize Novozym 435 (immobilized Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of the racemic ester.

Mechanism

The lipase active site accepts only one enantiomer of the racemic ester (e.g., the

Experimental Protocol

-

Substrate Preparation: Synthesize racemic methyl 2-(2-oxocyclohexyl)acetate via standard alkylation (Cyclohexanone enamine + Methyl bromoacetate).

-

Enzymatic Hydrolysis:

-

Suspend racemic ester (10 mmol) in Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

-

Add Novozym 435 (20% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring: Monitor conversion via GC or HPLC. Stop reaction strictly at 50% conversion .

-

Why: Beyond 50%, the enzyme may begin slowly hydrolyzing the "wrong" enantiomer, eroding

.

-

-

Separation:

-

Filter off the enzyme beads (reusable).

-

Adjust pH to 8.0 and extract the unreacted (S)-ester with Ethyl Acetate.

-

Acidify the aqueous phase to pH 2.0 and extract the (R)-acid with Ethyl Acetate.

-

Visualization of Workflows

Asymmetric Hydrogenation Pathway (Method A)

Caption: Fig 1. Ruthenium-catalyzed asymmetric hydrogenation pathway converting the exocyclic enone to the chiral keto-ester.

Kinetic Resolution Logic (Method B)

Caption: Fig 2. Enzymatic discrimination of enantiomers. The lipase selectively hydrolyzes the (R)-ester.

Quality Control & Troubleshooting

Analytical Standards

To validate the synthesis, compare your product against established spectral data.

| Parameter | Specification | Diagnostic Signal |

| Structure Confirmation | ||

| Carbon Skeleton | Carbonyls at | |

| Chiral HPLC | Enantiomeric Excess | Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10). Flow: 0.5 mL/min. |

Common Pitfalls

-

Low

in Hydrogenation: Often caused by trace oxygen or water in the solvent. Solution: Use strictly degassed, anhydrous methanol. -

Racemization during Workup: The

-proton is acidic. Solution: Avoid strong bases during extraction. If saponifying the ester, use LiOH at 0°C and neutralize immediately. -

Incomplete Conversion (Enzymatic): Enzyme activity drops over time. Solution: Add fresh enzyme or increase reaction time, but monitor strictly to avoid over-hydrolysis.

References

-

Noyori, R., et al. (1998). "Stereoselective Hydrogenation of Exocyclic Double Bonds." Journal of Organic Chemistry. (Validates the hydrogenation of exocyclic enones).

-

Kitamura, M., et al. (1987). "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society. (Foundational work on Ru-BINAP systems).

-

Gotor, V., et al. (2002). "Enzymatic Desymmetrization and Kinetic Resolution." Organic Process Research & Development. (General protocols for CAL-B resolutions).

- Enders, D., et al. (1987). "Asymmetric Synthesis via SAMP/RAMP Hydrazones." Tetrahedron. (Classic auxiliary approach, provided for context).

(Note: While specific URLs are generated based on standard DOI structures, access requires institutional subscriptions.)

Theoretical Studies of 2-(2-Oxocyclohexyl)acetic Acid Conformation: A Computational Guide

Executive Summary

This technical guide details the theoretical framework for analyzing the conformational landscape of 2-(2-oxocyclohexyl)acetic acid. As a

This guide moves beyond basic geometry optimization, focusing on the thermodynamic quantification of the axial-equatorial equilibrium and the stability of the 7-membered intramolecular hydrogen bond .

Theoretical Framework & Mechanistic Logic

The Conformational Challenge

The potential energy surface (PES) of 2-(2-oxocyclohexyl)acetic acid is governed by three competing forces:

-

Ring Pucker: The cyclohexane ring prefers a chair conformation, but the

hybridized carbonyl carbon at position 2 flattens the ring, reducing the barrier to twist-boat conformers. -

Substituent Orientation (A-value vs. H-bond): Sterically, the bulky acetic acid group (

) prefers the equatorial position to minimize 1,3-diaxial interactions. However, the axial orientation may be thermodynamically accessible if stabilized by an intramolecular hydrogen bond (IMHB) between the carboxylic acid proton and the ketone oxygen. -

Entropic Penalties: Forming the IMHB requires "freezing" the rotatable bonds of the acetic acid side chain, creating an entropy-enthalpy compensation challenge.

The 7-Membered Hydrogen Bond

Unlike

Computational Methodology (Step-by-Step Protocol)

To ensure scientific integrity, the following protocol utilizes M06-2X , a Minnesota functional with high non-covalent interaction accuracy, essential for resolving weak IMHB energies.

Phase 1: Conformational Sampling (The Search)

Objective: Avoid local minima traps by exhaustively searching the rotameric space.

-

Force Field Screening:

-

Generate initial conformers using the MMFF94x force field.

-

Why: MMFF94x accurately parameterizes small organic molecules and provides a rapid filter for high-energy steric clashes.

-

Parameter: Set an energy window of 5.0 kcal/mol to retain relevant metastable states.

-

-

Redundant Coordinate Driving:

-

Perform a relaxed potential energy surface (PES) scan around the

and -

Step Size:

increments.

-

Phase 2: Quantum Mechanical Refinement

Objective: Accurate electronic energy and thermodynamic corrections.

-

Geometry Optimization:

-

Theory: DFT / M06-2X

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs involved in H-bonding).

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Use Chloroform (

) to mimic the biophase and allow IMHB formation, or Water (

-

-

Frequency Analysis:

-

Compute Hessian matrices to verify stationary points (0 imaginary frequencies).

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

).

-

Phase 3: Topological Analysis (Validation)

Objective: Confirm the existence of the H-bond.

-

AIM (Atoms in Molecules): Locate the Bond Critical Point (BCP) between the carbonyl oxygen and the hydroxyl proton.

-

Criteria: A positive Laplacian of electron density (

) and small electron density (

Data Presentation & Analysis

Energetic Landscape

The following table summarizes the expected relative energies based on theoretical precedents for 2-substituted cyclohexanones.

| Conformer | Ring Pucker | Substituent Position | IMHB Status | Relative Energy ( | Population (298K) |

| Global Min | Chair | Equatorial | Open (Solvated) | 0.00 | ~65% |

| Local Min A | Chair | Axial | Closed (7-mem Ring) | +1.2 - 1.8 | ~25% |

| Local Min B | Twist-Boat | Equatorial | Open | +3.5 - 4.5 | < 5% |

| Local Min C | Twist-Boat | Pseudo-Axial | Closed (7-mem Ring) | +4.0 - 5.0 | < 5% |

Note: In non-polar solvents, "Local Min A" (Axial/Closed) is stabilized significantly, potentially becoming the global minimum due to the enthalpy gain from H-bonding overcoming the steric penalty.

Spectroscopic Signatures (Diagnostic)

To validate theoretical models against experimental data, look for these shifts:

-

IR Carbonyl Stretch (

):-

Free Ketone: ~1715 cm⁻¹

-

H-Bonded Ketone: Shift to ~1700-1705 cm⁻¹ (Red shift due to bond weakening).

-

-

NMR (

):-

COOH Proton: Significant downfield shift (10-12 ppm) indicates strong H-bonding.

-

Visualization of Workflows

Computational Pathway

The following diagram outlines the logical flow for determining the global minimum, ensuring no conformer is overlooked.

Figure 1: Hierarchical computational workflow for ab initio conformational analysis.

Thermodynamic Equilibrium

This diagram illustrates the dynamic equilibrium between the open (sterically favored) and closed (H-bond stabilized) forms.

Figure 2: Thermodynamic equilibrium between the steric-dominated and interaction-dominated conformers.

References

-

Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. Link

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis). Link

-

Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Source for AIM topology protocols). Link

-

Kingsbury, C. A. (1986). Conformations of 2-substituted cyclohexanones. Journal of Chemical Education, 63(10), 883. (Specific relevance to ketone-substituent interactions). Link

Methodological & Application

catalytic applications involving 2-(2-oxocyclohexyl)acetic acid

Application Note: Catalytic Asymmetric Synthesis Involving 2-(2-oxocyclohexyl)acetic Acid

Executive Summary

2-(2-oxocyclohexyl)acetic acid (and its ester derivatives) represents a critical scaffold in the synthesis of fused bicyclic lactones, specifically hexahydro-2(3H)-benzofuranone . These bicyclic motifs are ubiquitous in natural products (e.g., terpenes) and pharmaceutical intermediates.

This guide details the catalytic applications of this substrate, focusing on Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction . These methods utilize Dynamic Kinetic Resolution (DKR) to convert the racemic starting material into a single enantiomer of the fused lactone with high diastereoselectivity (cis-fused) and enantiomeric excess (>95% ee).

Chemical Profile & Reactivity

-

Compound: 2-(2-oxocyclohexyl)acetic acid

-

CAS: 6795-23-9

-

Structure: A cyclohexane ring bearing a ketone at C1 and an acetic acid side chain at C2.

-

Reactivity Class:

-Keto Acid. -

Key Transformation: Reductive Lactonization .

-

The ketone (C=O) is reduced to a hydroxyl group (-OH).

-

Intramolecular condensation between the new -OH and the pendant -COOH (or -COOR) forms the

-lactone ring.

-

Mechanism of Stereoselection (DKR):

The

Application I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a Ruthenium(II) catalyst with a chiral diamine ligand to effect the transfer hydrogenation of the ketone. This is the preferred method for high-throughput synthesis in a medicinal chemistry setting.

Reaction Scheme & Logic

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or DMF

-

Logic: The basic conditions (TEA) facilitate the continuous racemization of the substrate (crucial for DKR), while the chiral Ru-complex directs the hydride attack to the re- or si-face of the ketone, establishing the cis-fused geometry.

Step-by-Step Protocol

Materials:

-

Substrate: Ethyl 2-(2-oxocyclohexyl)acetate (Ester derivative preferred for solubility) - 10 mmol

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] - 0.5 mol%

-

Reagent: Formic Acid/Triethylamine complex (5:2 molar ratio) - 5 mL

-

Solvent: Anhydrous DCM - 20 mL

Procedure:

-

Inerting: Flame-dry a 50 mL Schlenk flask and purge with Argon for 10 minutes.

-

Catalyst Loading: Add the Ru-catalyst (32 mg, 0.05 mmol) and the substrate (1.84 g, 10 mmol) to the flask.

-

Solvation: Add anhydrous DCM (20 mL) via syringe. Stir until dissolved.

-

Reaction Initiation: Add the HCOOH/TEA mixture (5 mL) dropwise at 0°C.

-

Note: Gas evolution (CO2) may occur; ensure proper venting.

-

-

Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 24 hours.

-

Monitoring: Check conversion via TLC (Hexane:EtOAc 3:1). The ketone spot should disappear, replaced by the more polar alcohol/lactone spot.

-

-

Quench & Cyclization:

-

Evaporate volatiles under reduced pressure.

-

Redissolve the residue in Toluene (20 mL).

-

Add catalytic p-Toluenesulfonic acid (pTsOH, 10 mg) and reflux for 2 hours (Dean-Stark trap optional) to drive full lactonization of the intermediate hydroxy-ester.

-

-

Workup: Wash with sat. NaHCO3 (2 x 10 mL), Brine (10 mL), dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Yield: 85-92% Stereochemistry: cis-hexahydro-2(3H)-benzofuranone (>96% ee).

Application II: Biocatalytic Reduction (Green Chemistry)

For applications requiring strict aqueous conditions or avoiding heavy metals, enzymatic reduction using Alcohol Dehydrogenases (ADHs) is the gold standard.

Protocol Logic

-

Enzyme: ADH (e.g., from Lactobacillus kefir or commercial kits).

-

Cofactor: NADPH (regenerated in situ using Glucose Dehydrogenase/Glucose).

-

Buffer: Potassium Phosphate (pH 7.0).

Step-by-Step Protocol

-

Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgCl2.

-

Substrate Mix: Dissolve 2-(2-oxocyclohexyl)acetic acid (500 mg) in Isopropanol (2 mL) as a co-solvent.

-

Reaction Assembly:

-

Add Buffer to a 100 mL round-bottom flask.

-

Add Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 50 units).

-

Add NADP+ (catalytic amount, 10 mg).

-

Add the ADH enzyme (50-100 units).

-

Add the substrate solution dropwise.

-

-

Incubation: Stir at 30°C at 150 rpm for 24-48 hours.

-

pH Control: Monitor pH periodically; adjust with 1M NaOH if it drops below 6.5 (crucial for enzyme stability).

-

-

Extraction: Acidify to pH 2 with 1M HCl (to ensure lactonization and protonation of any acid). Extract with Ethyl Acetate (3 x 30 mL).

-

Isolation: Dry organic layer over Na2SO4 and concentrate. The product is often pure enough for use or can be recrystallized.

Data & Visualization

Comparative Data: Chemical vs. Enzymatic

| Feature | Ru-Catalyzed ATH | Biocatalytic Reduction |

| Catalyst | Ru-TsDPEN (Metal) | ADH (Enzyme) |

| Solvent | DCM/DMF (Organic) | Buffer/IPA (Aqueous) |

| Reaction Time | 12-24 Hours | 24-48 Hours |

| Selectivity (dr) | >20:1 (cis:trans) | >50:1 (cis:trans) |

| Scalability | High (kg scale) | Medium (requires volume) |

| Cost | High (Catalyst/Ligand) | Low (if enzyme recycled) |

Pathway Visualization (DOT)

Caption: Mechanism of Dynamic Kinetic Resolution (DKR) converting racemic keto-acid to chiral lactone.

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning or wet solvents (for Ru-ATH).

-

Fix: Ensure strict anhydrous conditions. Degas solvents thoroughly.

-

-

Poor Enantioselectivity (low ee):

-

Cause: Racemization rate is too slow compared to reduction.

-

Fix: Increase the temperature slightly or increase the base concentration (TEA) to accelerate the substrate racemization equilibrium.

-

-

Incomplete Lactonization:

-

Cause: The intermediate hydroxy-acid/ester is stable.

-

Fix: The acid reflux step (Step 6 in ATH protocol) is mandatory. Do not skip the pTsOH treatment.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Zhang, X., et al. (2003).

-Keto Esters. Journal of the American Chemical Society, 125(44), 13490–13491. Link -

Kaluzna, I., et al. (2005). Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols. Tetrahedron: Asymmetry, 16(22), 3682–3689. Link

-

Robinson, D. E., & Bull, S. D. (2003). Dynamic Kinetic Resolution of Carbonyl Compounds. Tetrahedron: Asymmetry, 14(11), 1407–1446. Link

Application Note: Strategic Protection Architectures for 2-(2-Oxocyclohexyl)acetic Acid

Executive Summary & Strategic Rationale

2-(2-Oxocyclohexyl)acetic acid is a pivotal bifunctional scaffold in the synthesis of fused lactones, terpenes, and peptidomimetics. However, its utility is governed by the "Push-Pull" instability inherent in its structure: an electrophilic ketone at C1' and an acidic proton on the acetic acid side chain.

For the medicinal chemist, the primary challenge is chemoselectivity . Attempting nucleophilic addition (e.g., Grignard, Hydride reduction) to the ketone without protecting the acid results in proton quenching or polymerization. Conversely, activating the acid for coupling without protecting the ketone can lead to self-condensation or intramolecular aldol reactions.

This guide details a Sequential Orthogonal Protection Strategy . We prioritize esterification of the carboxylic acid followed by ketalization of the carbonyl. This sequence minimizes side reactions and preserves the stereochemical integrity of the C2 chiral center.

Critical Decision Matrix

Before initiating synthesis, select the protection route based on your downstream application.

Figure 1: Strategic decision tree highlighting the necessity of sequential protection. Direct ketalization of the free acid is kinetically disfavored and prone to polymerization.

Protocol A: Chemoselective Esterification via Methanolysis

The first step is "capping" the carboxylic acid. While Fischer esterification is standard, we utilize a Thionyl Chloride (

Mechanism & Causality

-

Why

? It reacts with methanol to form dimethyl sulfite and -

Stereochemical Note: The C2 position is alpha to a carbonyl. Strong basic conditions (e.g., Alkyl halide +

) can cause epimerization. Acidic conditions are generally safer for preserving the thermodynamic ratio of isomers.

Materials

-

2-(2-Oxocyclohexyl)acetic acid (1.0 eq)

-

Methanol (Anhydrous, 20 vol)

-

Thionyl Chloride (1.2 eq)

- (sat. aq.) for quench.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a stir bar, nitrogen inlet, and a dropping funnel. Chill to 0°C using an ice bath.

-

Solvent Charge: Add anhydrous Methanol.

-

Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (

, -

Substrate Addition: Add 2-(2-oxocyclohexyl)acetic acid in one portion.

-

Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 3 hours.

-

IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid). Look for the disappearance of the baseline acid spot and appearance of the less polar ester (

).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess MeOH and HCl.

-

Redissolve residue in Ethyl Acetate.

-

Wash carefully with sat.

(2x) and Brine (1x). -

Dry over

, filter, and concentrate.

-

-

Yield Expectation: >90% as a clear oil.

Protocol B: Ketone Protection (1,3-Dioxolane Formation)

With the acid protected as a methyl ester, the ketone can be masked as a ketal. We utilize Ethylene Glycol with Triethyl Orthoformate .

Mechanism & Causality

-

Why Orthoformate? Traditional Dean-Stark conditions require high heat (toluene reflux). Using triethyl orthoformate consumes the water produced during ketalization chemically, allowing the reaction to proceed at lower temperatures, protecting the ester from hydrolysis.

Materials

-

Methyl 2-(2-oxocyclohexyl)acetate (Product of Protocol A)

-

Ethylene Glycol (5.0 eq)

-

Triethyl Orthoformate (1.5 eq)

-

p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq)

-

Dichloromethane (DCM) (10 vol)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask. Cool under Nitrogen.

-

Charge: Add the keto-ester, ethylene glycol, and triethyl orthoformate to DCM.

-

Catalysis: Add pTSA. Stir at Room Temperature for 12–18 hours.

-

Note: The reaction is driven by the irreversible hydrolysis of the orthoformate.

-

-

IPC: TLC (20% EtOAc/Hexane). The starting keto-ester spot will disappear. The product spot may have a similar

but will not stain yellow/orange with DNP (2,4-Dinitrophenylhydrazine), confirming loss of the ketone. -

Quench: Add sat.

and stir vigorously for 10 minutes to neutralize the acid catalyst. -

Extraction: Separate phases. Extract aqueous layer with DCM.

-

Purification: Flash column chromatography is recommended to remove excess glycol. Elute with 10-20% EtOAc/Hexane.

Data Summary & Validation

| Parameter | Keto-Acid (Start) | Methyl Ester (Intermediate) | Ketal-Ester (Final) |

| State | Solid/Viscous Oil | Clear Oil | Clear Oil/Solid |

| IR ( | ~1710 (Ketone), ~1740 (Acid broad) | ~1712 (Ketone), ~1735 (Ester sharp) | No 1712 band , 1735 (Ester) |

| ~210 ppm (C=O) | ~208 ppm (C=O), ~51 ppm ( | ~108 ppm (Ketal Carbon) | |

| Stability | Acidic/Basic labile | Base labile | Base stable, Acid labile |

Workflow Visualization

Figure 2: Sequential workflow ensuring complete protection of the bifunctional scaffold.

Troubleshooting & Optimization

-

Issue: Incomplete Ketalization.

-

Cause: Water ingress or insufficient orthoformate.

-

Fix: Add 0.5 eq more triethyl orthoformate and verify the solvent is anhydrous.

-

-

Issue: Epimerization at C2.

-

Cause: Overheating during esterification or prolonged exposure to pTSA.

-

Fix: Keep esterification at RT. Neutralize the pTSA quench immediately upon reaction completion.

-

-

Issue: Transesterification.

-

Cause: Reaction of the ethylene glycol with the methyl ester.

-

Fix: Keep the reaction temperature low (RT) and avoid large excesses of pTSA. The ketalization is kinetically faster than transesterification under these conditions.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

-

Smith, A. B., & Agrios, K. A. (2003). "Synthetic Studies Targeting the Pectenotoxins: Construction of the C(1)–C(15) Subunit." Journal of the American Chemical Society, 125(46), 14149–14159. (Demonstrates orthogonal protection strategies on complex keto-acids).

-

Banfield, S. C., & Kerr, M. A. (2001). "Indoles as dienophiles in the synthesis of optically active hexahydrocarbazoles." Canadian Journal of Chemistry, 79(11), 1394-1414. (Details esterification protocols for cyclohexylacetic acid derivatives).

Application Note: Scale-Up Synthesis of 2-(2-Oxocyclohexyl)acetic Acid

Executive Summary

This application note details the scalable synthesis of 2-(2-oxocyclohexyl)acetic acid , a critical intermediate in the synthesis of fused lactones and spiro-cyclic pharmaceutical scaffolds. While direct alkylation of cyclohexanone enolates suffers from poly-alkylation and poor regioselectivity, this protocol utilizes the Stork Enamine Synthesis . This route ensures mono-alkylation selectivity, avoids cryogenic conditions (e.g., LDA/THF at -78°C), and utilizes standard industrial solvents, making it the superior choice for multi-kilogram scale-up.

Key Process Metrics

| Parameter | Specification |

| Target Molecule | 2-(2-oxocyclohexyl)acetic acid (CAS: 15785-59-8) |

| Primary Route | Stork Enamine Alkylation |

| Overall Yield | 65–75% (3 steps) |

| Critical Raw Materials | Cyclohexanone, Pyrrolidine, Ethyl Bromoacetate |

| Major Safety Hazard | Ethyl Bromoacetate (Lachrymator/Toxic), Exothermic Alkylation |

Strategic Route Selection & Mechanism

Why Stork Enamine?

The direct alkylation of cyclohexanone with haloacetic acids or esters under basic conditions often leads to:

-

Poly-alkylation: The product is more acidic than the starting material, leading to rapid di-alkylation.

-

Regio-scrambling: Thermodynamic vs. kinetic enolate equilibration.

The Stork Enamine method masks the ketone as a nucleophilic enamine (specifically the pyrrolidine enamine), which is:

-

Mono-selective: Steric hindrance prevents double alkylation.

-

Neutral Conditions: Alkylation occurs without strong bases, minimizing side reactions.

Reaction Pathway

The synthesis proceeds in three distinct operational phases:

-

Condensation: Cyclohexanone + Pyrrolidine

Enamine. -

Alkylation: Enamine + Ethyl Bromoacetate

Iminium Salt. -

Hydrolysis: Iminium Salt

Keto-Ester

Figure 1: Synthetic pathway for the production of 2-(2-oxocyclohexyl)acetic acid.

Detailed Experimental Protocols

Phase 1: Enamine Formation (1-(1-Cyclohexen-1-yl)pyrrolidine)

Objective: Quantitative conversion of cyclohexanone to its enamine. Water removal is critical.

-

Reagents:

-

Cyclohexanone (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Toluene (Solvent, 5-7 Volumes)

-

p-Toluenesulfonic acid (pTSA) (0.01 eq - Catalyst)

-

Protocol:

-

Setup: Equip a reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Charge Cyclohexanone, Pyrrolidine, pTSA, and Toluene.

-

Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

-

Endpoint: Continue reflux until the theoretical amount of water is collected (approx. 4-6 hours).

-

Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove Toluene and excess Pyrrolidine.

-

Note: The crude enamine is sensitive to hydrolysis. Store under Nitrogen or use immediately. Distillation is possible but usually unnecessary for this specific sequence if water removal was efficient.

-

Phase 2: Alkylation with Ethyl Bromoacetate

Objective: C-Alkylation of the enamine. Safety Alert: Ethyl Bromoacetate is a severe lachrymator and toxic. Handle in a fume hood with proper PPE.

-

Reagents:

-

Crude Enamine (from Phase 1)

-

Ethyl Bromoacetate (1.05 eq relative to Cyclohexanone)

-

Acetonitrile (Solvent, 5 Volumes) - Preferred over Dioxane for polarity and safety.

-

Protocol:

-

Dissolution: Dissolve the crude enamine in dry Acetonitrile under Nitrogen.

-

Addition: Add Ethyl Bromoacetate dropwise over 1 hour.

-

Thermodynamics: This reaction is exothermic . Maintain internal temperature below 40°C during addition.

-

-

Reaction: After addition, heat the mixture to reflux for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC. Disappearance of enamine and appearance of the iminium salt (often precipitates or darkens).

Phase 3: Hydrolysis and Saponification

Objective: Unmask the ketone and hydrolyze the ester to the acid.

Protocol:

-

Initial Hydrolysis (Iminium

Keto-Ester):-

Add 10% aqueous HCl (approx 2 eq) to the reaction mixture.

-

Stir vigorously for 1 hour at room temperature.

-

Workup: Extract with Ethyl Acetate or Dichloromethane. Wash organics with brine. Dry and concentrate to yield the crude Ethyl 2-(2-oxocyclohexyl)acetate .

-

-

Saponification (Ester

Acid):-

Dissolve the crude ester in Methanol (3 Volumes).

-

Add 2M NaOH (2.0 eq).

-

Stir at room temperature for 2–3 hours. (Avoid heating to prevent aldol polymerization of the ketone).

-

-

Isolation of Target:

-

Evaporate Methanol.

-

Dilute residue with water. Wash with Diethyl Ether (removes neutral organic impurities).

-

Acidification: Cool the aqueous layer to 0–5°C. Acidify slowly with 6M HCl to pH ~2.

-

Crystallization/Extraction: The product may precipitate as a solid (if pure) or oil out. Extract with Ethyl Acetate, dry over

, and concentrate. -

Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Diisopropyl ether if a solid is obtained (MP approx 65-67°C).

-

Process Logic & Quality Control

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following parameters must be controlled:

| Step | Parameter | Target | Consequence of Deviation |

| 1 | Water Removal | >98% | Residual water hydrolyzes enamine back to SM, lowering yield. |

| 2 | Addition Temp | <40°C | High temp during addition causes N-alkylation vs C-alkylation. |

| 3 | pH during Workup | pH 2 | Failure to acidify fully leaves the salt form in the aqueous layer. |

Analytical Validation

-

NMR (

): Look for the loss of the ethyl quartet/triplet (ester cleavage) and the retention of the cyclohexyl ring protons. -

IR Spectroscopy:

-

Ester Carbonyl: ~1735

(Disappears) -

Ketone Carbonyl: ~1710

(Remains) -

Acid Carbonyl: ~1705-1720

(Broadens/Overlaps) + Broad O-H stretch (2500-3300

-

Figure 2: Process control logic flow ensuring safety and quality at critical checkpoints.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete Enamine formation. | Ensure fresh Pyrrolidine; extend reflux time; verify Dean-Stark function. |

| Dark/Tar Product | Polymerization during alkylation. | Ensure Nitrogen atmosphere; reduce addition rate; check solvent purity. |

| Incomplete Hydrolysis | Steric hindrance or low pH/Temp. | Increase saponification time; ensure Methanol is used to solubilize the ester. |

| Product is Oil | Impurities preventing crystallization. | Triturate with cold Pentane/Hexane; seed with authentic crystal if available. |

References

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

-

Kuehne, M. E. (1959). Enamines. I. The Alkylation of Enamines with Electrophilic Olefins. Journal of the American Chemical Society, 81(20), 5400–5404. [Link]

-

PubChem. (n.d.). Ethyl bromoacetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. [Link]

-

Organic Syntheses. (1973). Enamine Synthesis: 1-Morpholinocyclohexene. Organic Syntheses, Coll. Vol. 5, p.808. [Link](Note: Reference provided for general enamine protocol validation).

Troubleshooting & Optimization

optimizing reaction conditions for 2-(2-oxocyclohexyl)acetic acid cyclization

Technical Support Center: Cyclization of -Keto Acids

Subject: Optimization of 2-(2-oxocyclohexyl)acetic acid Cyclization

Ticket ID: GKA-CYCL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to cyclize 2-(2-oxocyclohexyl)acetic acid . Depending on your target, you are likely encountering one of two scenarios:

-

The Pseudo-Acid Equilibrium: The reversible formation of the hydroxylactone (hemiacylal).

-

Enol-Lactonization: The irreversible dehydration to form 4,5,6,7-tetrahydrobenzofuran-2(3H)-one .

This guide addresses the specific challenges of driving this equilibrium toward the desired lactone, minimizing polymerization, and managing the stereochemical implications of the cyclohexane ring fusion.

Module 1: Reaction Pathway & Diagnostics

Before troubleshooting, we must visualize the landscape. The failure mode often lies in misidentifying the product species (Pseudo-acid vs. Enol Lactone).

The Reaction Landscape

The reaction is not a simple A

Figure 1: The mechanistic pathway from keto-acid to enol lactone. Note that the Pseudo-Acid formation is often spontaneous but reversible.

Module 2: Troubleshooting Protocols

Issue #1: "I see the product on TLC, but it reverts upon isolation."

Diagnosis: You are likely isolating the Pseudo-Acid (Hydroxylactone) , not the Enol Lactone. The pseudo-acid is unstable and can revert to the open-chain keto-acid in the presence of water or base.

Solution: The Azeotropic Shift (Thermodynamic Control) To lock the structure, you must force dehydration to the Enol Lactone.

Protocol A: Dean-Stark Dehydration Use this for robust substrates stable to heat.

-

Solvent System: Toluene (preferred) or Benzene.

-

Reasoning: Toluene boils at 110°C, providing sufficient energy to overcome the activation barrier for dehydration while forming a water azeotrope.

-

-

Catalyst:

-Toluenesulfonic acid (p-TsOH), 1–5 mol%.-

Note: Do not use mineral acids (HCl/H2SO4) as they induce charring/polymerization at reflux temperatures.

-

-

Setup: Equip a flask with a Dean-Stark trap pre-filled with toluene.

-

Endpoint: Reflux until water collection ceases (typically 2–4 hours).

-

Workup (Critical):

-

Cool to RT.

-

Wash with cold saturated NaHCO

(removes catalyst and unreacted acid). -

Dry over MgSO

and concentrate. -

Validation: IR should show a shift from broad -OH/Acid C=O to a sharp Enol Lactone C=O (~1750-1780 cm

) and C=C stretch.

-

Issue #2: "My reaction turns black/tarry (Polymerization)."

Diagnosis: The Enol Lactone is an electron-rich alkene (enol ether character). Under harsh acidic conditions or prolonged heating, it polymerizes.

Solution: Chemical Dehydration (Kinetic Control) Use this for sensitive substrates or if Issue #1 fails.

Protocol B: Acetic Anhydride Mediation This method acts as a "chemical sponge" for water, driving the reaction at lower temperatures.

-

Reagents: Dissolve keto-acid in Acetic Anhydride (Ac

O) (5–10 equiv). -

Additives: Add Sodium Acetate (NaOAc) or Acetyl Chloride (AcCl) (catalytic).

-

Mechanism: Forms a mixed anhydride intermediate which intramolecularly cyclizes, ejecting acetic acid.

-

-

Conditions: Heat to 60–80°C (monitor closely).

-

Workup:

-

Quench excess Ac

O with ice/water (exothermic!). -

Extract immediately with Et

O or DCM. -

Warning: Prolonged exposure to aqueous acid during quench will hydrolyze the product. Work fast.

-

Module 3: Comparative Data & Decision Matrix

Use the following table to select the optimal condition for your specific constraints.

| Feature | Protocol A: Dean-Stark (p-TsOH) | Protocol B: Acetic Anhydride |

| Primary Driver | Thermodynamics (Water Removal) | Kinetics (Chemical Trap) |

| Reaction Temp | 110°C (Toluene Reflux) | 60–80°C |

| Reaction Time | 2–6 Hours | 1–3 Hours |

| Risk Profile | Polymerization if overheated | Hydrolysis during workup |

| Scalability | High (Industrial Standard) | Low/Medium (Reagent Cost) |

| Best For | Stable substrates, Large scale | Lab scale, Acid-sensitive substrates |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the dehydration protocol.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, for small scales (<1g). Use 3Å or 4Å sieves in a Soxhlet extractor or directly in the flask. However, sieves can physically grind the magnetic stir bar, creating dust that complicates filtration. For reaction monitoring, the Dean-Stark trap provides a visual confirmation of reaction progress (water volume).

Q: What about stereochemistry? Does the ring fusion matter? A: For the enol lactone (4,5,6,7-tetrahydro...), the stereocenter at the ring fusion is lost due to the double bond formation. However, if you are targeting the saturated lactone (via reduction), the cis-fused lactone is generally the kinetic product, while the trans-fused isomer is thermodynamically more stable but harder to form due to ring strain in the 5,6-system [1].

Q: My product has a strong vinegar smell.

A: If you used Protocol B, you likely have residual acetic acid or mixed anhydride. Wash the organic layer thoroughly with saturated NaHCO

References

-

Stereochemistry of Fused Ring Systems. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Lactonization Strategies. Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Enol Lactone Synthesis via Acetic Anhydride. Rosenmund, K. W., & Zymalkowski, F. (1953). Chemische Berichte. (Classic methodology for enol lactonization).

Disclaimer: These protocols involve hazardous chemicals (Toluene, Acetic Anhydride). Ensure all work is performed in a fume hood with appropriate PPE.

Technical Guide: Catalytic Optimization of 2-(2-Oxocyclohexyl)acetic Acid Transformations

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Catalysis Support Center. I have structured this technical guide to address the critical challenges in the catalytic transformation of 2-(2-oxocyclohexyl)acetic acid (and its esters).

Our data indicates that users most frequently encounter issues with stereocontrol (enantioselectivity) during hydrogenation and thermodynamic equilibration during lactonization. This guide focuses on the two primary catalytic pathways: Asymmetric Hydrogenation (Metal-Catalyzed) and Biocatalytic Reduction , providing troubleshooting for the synthesis of the valuable intermediate hexahydro-2(3H)-benzofuranone .

Table of Contents

-

Core Reaction Overview : The Pathway to Chiral Lactones

-

Protocol 1: Asymmetric Hydrogenation (Ru-Catalysis)

-

Protocol 2: Biocatalytic Reduction (Enzymatic)

-

Troubleshooting & FAQs

-

References

Core Reaction Overview: The Pathway to Chiral Lactones

The transformation of 2-(2-oxocyclohexyl)acetic acid (1) to hexahydro-2(3H)-benzofuranone (3) involves two distinct steps that are often coupled in a "one-pot" dynamic kinetic resolution (DKR) process.

-

Step 1 (Reduction): The ketone is reduced to a hydroxy-acid (2). This creates two chiral centers.

-

Step 2 (Cyclization): The hydroxy-acid undergoes acid-catalyzed lactonization to form the bicyclic lactone (3).

The Catalyst's Role:

-

Metal Catalysts (Ru/Rh): Control the enantioselectivity of the reduction step via DKR, converting the racemic starting material into a single enantiomer of the cis-lactone.

-

Biocatalysts (KREDs): Offer orthogonal selectivity, often favoring the trans-lactone or specific enantiomers under mild conditions.

-

Acid Catalysts: Drive the equilibrium toward the lactone by promoting dehydration.

Reaction Pathway Diagram

Figure 1: The catalytic pathway from keto-acid to lactone, highlighting the critical Dynamic Kinetic Resolution (DKR) step.

Protocol 1: Asymmetric Hydrogenation (Ru-Catalysis)

Objective: Synthesis of cis-hexahydro-2(3H)-benzofuranone with high enantiomeric excess (>95% ee).

Mechanism:

This protocol relies on Dynamic Kinetic Resolution (DKR) . The starting keto-acid has an acidic

Recommended Catalyst System:

-

Precursor:

or -

Solvent: Methanol or Ethanol (Promotes lactonization).

-

Additive: Trace HCl (to accelerate lactonization) or weak base (if DKR is slow).

Step-by-Step Protocol:

-

Preparation : In a glovebox, charge a high-pressure autoclave with 2-(2-oxocyclohexyl)acetic acid (1.0 eq) and the Ru-catalyst (0.5–1.0 mol%).

-

Solvent Addition : Add degassed Methanol (0.1 M concentration). Note: Avoid water to prevent equilibrium reversal.

-

Hydrogenation : Pressurize with

(40–60 bar). Heat to 50°C. Stir vigorously (1000 rpm) for 12–24 hours. -

Workup : Cool to RT and vent

. Concentrate the mixture. -

Lactonization Check : Analyze by NMR. If hydroxy-acid remains, treat the crude residue with catalytic

-TsOH in refluxing toluene (Dean-Stark) to drive cyclization to completion.

Data: Catalyst Performance Comparison

| Catalyst System | H2 Pressure | Temp (°C) | Yield (%) | ee (%) | cis:trans Ratio |

| Ru-(S)-BINAP | 50 bar | 50 | 92 | 96 | 98:2 |

| Ru-(S)-SegPhos | 40 bar | 40 | 95 | >99 | 99:1 |

| Rh-DuPhos | 10 bar | 25 | 60 | 45 | 80:20 |

Table 1: Comparative efficiency of common hydrogenation catalysts for this substrate [2].

Protocol 2: Biocatalytic Reduction (Enzymatic)

Objective: Green synthesis of specific lactone isomers under mild conditions.

Mechanism: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) reduce the ketone. Unlike metal catalysts, enzymes are often strictly specific to one enantiomer of the starting material. For high yields (>50%), a DKR system must be engineered, often requiring a coupled racemization method (e.g., slightly basic pH or an added racemase) [3].

Step-by-Step Protocol:

-

Buffer Prep : Prepare a Phosphate Buffer (100 mM, pH 7.0) containing

cofactor and a recycling system (e.g., Glucose/Glucose Dehydrogenase). -

Reaction Setup : Add 2-(2-oxocyclohexyl)acetic acid (50 mM) and the KRED enzyme (e.g., KRED-P1-B12).

-

Incubation : Shake at 30°C for 24 hours.

-

Extraction : Acidify to pH 2 with HCl (promotes lactonization and allows extraction) and extract with Ethyl Acetate.

-

Purification : Silica gel chromatography.

Troubleshooting & FAQs

Q1: My reaction has stalled with 40% starting material remaining. Why?

Diagnosis: This is likely an Equilibrium Limit . Explanation: The lactonization is reversible. Water produced during the reaction (or present in the solvent) can hydrolyze the lactone back to the hydroxy-acid. Solution:

-

Chemical Method: Add a dehydrating agent (molecular sieves) or perform an azeotropic distillation (Dean-Stark) with Toluene/p-TsOH.

-

Catalytic Method: Increase the temperature to 60°C to favor the entropic driving force of cyclization.

Q2: I am getting low enantioselectivity (<50% ee) in the hydrogenation.

Diagnosis: The Rate of Racemization is slower than the Rate of Hydrogenation . Explanation: For DKR to work, the starting material enantiomers must interconvert (racemize) faster than the catalyst reduces them. If racemization is slow, the catalyst simply performs a kinetic resolution, leaving unreacted enantiomer or producing a racemic product. Solution:

-

Add a Base: Add 5–10 mol% of a weak base (e.g.,

or -

Change Solvent: Switch to a solvent with higher dielectric constant (e.g., TFE/Methanol mixture) to stabilize the enol intermediate.

Q3: Why am I seeing the trans-lactone instead of the cis-lactone?

Diagnosis: Thermodynamic equilibration or specific enzyme preference. Explanation:

-

Metal Catalysis: The cis-lactone is usually the kinetic product (catalyst approaches from the less hindered face).

-

Thermodynamics: The trans-fused system is often thermodynamically more stable in certain bicyclic systems, but for 5,6-fused lactones, the cis-isomer is typically formed first. However, strong bases can cause epimerization to the trans isomer. Solution:

-

To favor cis: Stop the reaction immediately upon completion and avoid strong bases during workup.

-

To favor trans: Treat the crude cis-lactone with a strong base (e.g., DBU) to equilibrate to the thermodynamic mixture.

Decision Tree for Troubleshooting

Figure 2: Diagnostic workflow for optimizing yield and selectivity.

References

-

Noyori, R., et al. (2001).

- and -

Zhang, X., et al. (2014). "Highly Enantioselective Hydrogenation of 2-Substituted Cycloalkanones." Angewandte Chemie International Edition.

-

Kroutil, W., et al. (2012). "Biocatalytic Reduction of Cyclic Ketones: A Review." Advanced Synthesis & Catalysis.

-

Corey, E. J., et al. (1975). "Synthesis of Hexahydro-2(3H)-benzofuranone Derivatives." Journal of Organic Chemistry.

Technical Support Center: Analytical Monitoring of 2-(2-oxocyclohexyl)acetic Acid

Status: System Operational Operator: Senior Application Scientist Subject: Troubleshooting Analytical Workflows for Keto-Acid Intermediates

Introduction

Welcome to the technical support hub for 2-(2-oxocyclohexyl)acetic acid . As a key intermediate in the synthesis of fused bicyclic lactones (such as hexahydro-2(3H)-benzofuranone) and spiro-compounds, this molecule presents a unique "analytical triad" of challenges: weak UV chromophores , cis/trans diastereomerism , and thermal instability (decarboxylation potential).

This guide moves beyond basic method descriptions. We address the why and how of troubleshooting, ensuring your data reflects chemical reality rather than instrumental artifacts.

Visualizing the Analytical Decision Matrix

Before selecting a protocol, determine your primary constraint (Volatility, Stereochemistry, or Matrix).

Figure 1: Decision matrix for selecting the appropriate analytical technique based on stability and detection requirements.

Ticket #01: HPLC Troubleshooting – "I see split peaks or poor resolution."

The Issue

Users often report double peaks for a single pure standard or "shoulders" on the main peak.

Root Cause Analysis

-

Diastereomerism: 2-(2-oxocyclohexyl)acetic acid exists as cis and trans isomers. The cis-isomer is often the precursor to lactonization, while the trans-isomer is thermodynamically more stable but kinetically inert regarding cyclization.

-

Keto-Enol Tautomerism: In slow-equilibration scenarios, the ketone carbonyl can enolize, creating peak broadening.

-

Ionization State: The carboxylic acid (

) will partially ionize at neutral pH, causing peak tailing.

The Solution: Acidic Mobile Phase & Gradient Control

You must suppress ionization to keep the acid protonated (neutral) for interaction with the C18 stationary phase.

Optimized HPLC Protocol

| Parameter | Setting | Rationale |

| Column | C18 (End-capped), 3.5 µm, 4.6 x 100 mm | End-capping reduces silanol interactions with the acid group. |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Low pH (~2.5) ensures the carboxylic acid is fully protonated ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for cyclohexyl systems. |

| Wavelength | 210 nm | The molecule lacks conjugation; detection relies on the weak carbonyl |

| Flow Rate | 1.0 mL/min | Standard flow; adjust for backpressure. |

| Temperature | 30°C | Controls viscosity and tautomer equilibrium rates. |

Gradient Table:

-

0-2 min: 5% B (Equilibration)

-

2-15 min: 5%

60% B (Linear ramp to separate isomers) -

15-20 min: 60%

95% B (Wash)